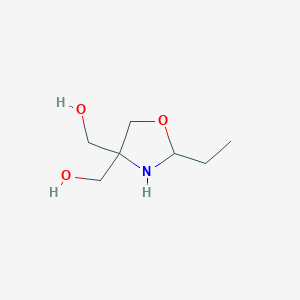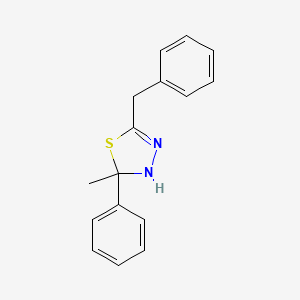
1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine is a synthetic organic compound. It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by its bulky alkyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine typically involves the reaction of appropriate amines with aldehydes or ketones under controlled conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the imidazolidine ring. Common reagents used in this synthesis include:
- Primary amines
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as:
- Mixing of reactants in a reactor
- Controlled heating and stirring
- Purification through distillation or recrystallization
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding imidazolidinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced products.
Substitution: The bulky alkyl groups may participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions may produce various alkylated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological processes involving imidazolidine derivatives.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use as a stabilizer, additive, or precursor in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine involves its interaction with molecular targets and pathways. The bulky alkyl groups may influence its binding affinity and specificity for certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolidine: A simpler imidazolidine derivative with smaller alkyl groups.
1,3-Diethylimidazolidine: Another imidazolidine with ethyl substituents.
1,3-Diisopropylimidazolidine: Featuring isopropyl groups, similar in size to the trimethylhexyl groups.
Properties
CAS No. |
89943-96-4 |
|---|---|
Molecular Formula |
C29H60N2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
1,3-bis(3,5,5-trimethylhexyl)-2-(2,4,4-trimethylpentyl)imidazolidine |
InChI |
InChI=1S/C29H60N2/c1-23(20-27(4,5)6)13-15-30-17-18-31(16-14-24(2)21-28(7,8)9)26(30)19-25(3)22-29(10,11)12/h23-26H,13-22H2,1-12H3 |
InChI Key |
ZBJYUIRAFQUXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCN(C1CC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


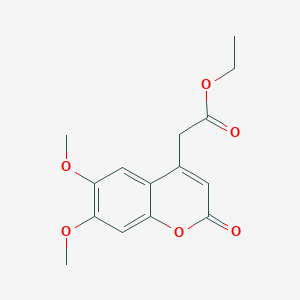
oxophosphanium](/img/structure/B14383937.png)
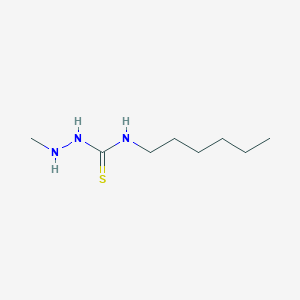
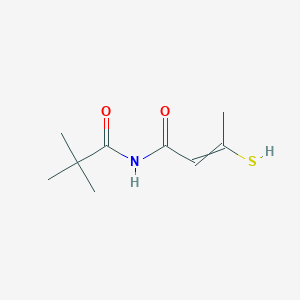
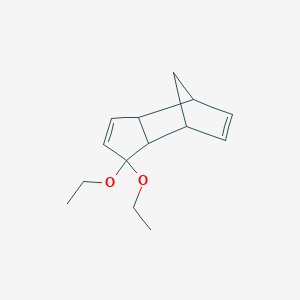
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
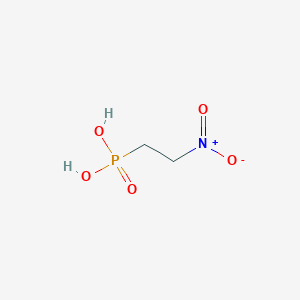
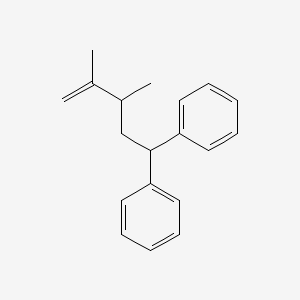
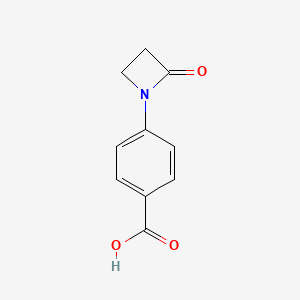
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
